molecular formula C8H18O5Si B12667684 Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester CAS No. 137787-41-8

Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester

Cat. No.: B12667684
CAS No.: 137787-41-8
M. Wt: 222.31 g/mol
InChI Key: WGDQJBLQZYDQMH-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester is a chemical compound with the molecular formula C8H18O5Si. It is an ester derivative of propanoic acid and contains a trimethoxysilyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester can be synthesized through the esterification of propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Hydrolysis: Propanoic acid and ethanol.

    Transesterification: A different ester and the original alcohol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of propanoic acid, 2-(trimethoxysilyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked networks in materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester is unique due to the presence of the trimethoxysilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring the formation of siloxane bonds and cross-linked networks.

Biological Activity

Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester is a silane compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a propanoic acid moiety linked to a trimethoxysilyl group, which enhances its reactivity and potential interactions with biological systems. Its chemical structure can be represented as follows:

C5H12O4Si\text{C}_5\text{H}_{12}\text{O}_4\text{Si}

The biological activity of propanoic acid derivatives often involves their ability to interact with various biological pathways. The trimethoxysilyl group facilitates the hydrolysis of the ester bond, releasing propanoic acid, which can participate in metabolic processes. This hydrolysis can lead to interactions with enzymes and receptors in biological systems.

Antimicrobial Activity

Several studies have indicated that propanoic acid derivatives exhibit antimicrobial properties. For instance, research has shown that compounds containing propanoic acid moieties can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

CompoundActivityReference
Propanoic acid derivative AInhibits E. coli
Propanoic acid derivative BInhibits S. aureus

Anti-inflammatory Effects

Research indicates that propanoic acid derivatives may exert anti-inflammatory effects by modulating cytokine release. A study involving peripheral blood mononuclear cells (PBMCs) demonstrated that these compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundCytokine Reduction (%)Reference
Compound 144-60% TNF-α reduction
Compound 2Significant IL-6 reduction

Toxicological Profile

The safety profile of propanoic acid derivatives has been evaluated in various studies. For instance:

  • Acute Toxicity : The oral LD50 for related compounds is reported to be greater than 5000 mg/kg in rats, indicating low acute toxicity .
  • Genotoxicity : In vitro studies suggest that these compounds are not genotoxic, as they did not induce mutations in bacterial assays .

Case Study 1: Antimicrobial Efficacy

A study assessed the efficacy of a specific propanoic acid derivative against common bacterial strains. The results showed significant inhibition of bacterial growth, particularly for S. aureus, suggesting potential applications in antibacterial formulations.

Case Study 2: Anti-inflammatory Response

In a clinical trial involving human PBMCs, a derivative was tested for its ability to modulate inflammatory responses. The findings indicated a marked decrease in TNF-α production, supporting its potential use in anti-inflammatory therapies.

Properties

CAS No.

137787-41-8

Molecular Formula

C8H18O5Si

Molecular Weight

222.31 g/mol

IUPAC Name

ethyl 2-trimethoxysilylpropanoate

InChI

InChI=1S/C8H18O5Si/c1-6-13-8(9)7(2)14(10-3,11-4)12-5/h7H,6H2,1-5H3

InChI Key

WGDQJBLQZYDQMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)[Si](OC)(OC)OC

Origin of Product

United States

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